4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL
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Overview
Description
4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is a chemical compound with the molecular formula C₁₂H₇Cl₄N and a molecular weight of 307.003 g/mol . It is a derivative of biphenyl, characterized by the presence of four chlorine atoms and an amino group attached to the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL typically involves the chlorination of biphenyl followed by the introduction of an amino group. One common method includes the following steps:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,2′,5,5′-tetrachlorobiphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of biphenyl are chlorinated in industrial reactors.
Catalytic Amination: The chlorinated product is then aminated using industrial-grade ammonia or amines, often in the presence of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form dechlorinated biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro-2,2′,5,5′-tetrachlorobiphenyl.
Reduction: Dechlorinated biphenyl derivatives.
Substitution: Hydroxy-2,2′,5,5′-tetrachlorobiphenyl, alkyl-2,2′,5,5′-tetrachlorobiphenyl.
Scientific Research Applications
4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2,2′,5,5′-Tetrachlorobiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2,2′,3,5′-tetrachlorobiphenyl: Similar structure but different chlorine atom positions, leading to different reactivity and biological effects.
4-Nitro-2,2′,5,5′-tetrachlorobiphenyl: Contains a nitro group instead of an amino group, resulting in different chemical and biological properties.
Uniqueness
4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is unique due to the presence of both chlorine atoms and an amino group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
108736-09-0 |
---|---|
Molecular Formula |
C12H7Cl4N |
Molecular Weight |
306.995 |
IUPAC Name |
2,5-dichloro-4-(2,5-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H7Cl4N/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H,17H2 |
InChI Key |
XJNJLLYBYYEFRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)N)Cl)Cl |
Origin of Product |
United States |
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